(4-BroMobenzyl)triphenylphosphoniuM chloride
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Overview
Description
(4-BroMobenzyl)triphenylphosphoniuM chloride is an organophosphorus compound with the molecular formula C25H21BrClP. It is a white to almost white solid that is hygroscopic and soluble in methanol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-BroMobenzyl)triphenylphosphoniuM chloride can be synthesized through the reaction of triphenylphosphine with 4-bromobenzyl chloride. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization from ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(4-BroMobenzyl)triphenylphosphoniuM chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Sodium hydroxide for deprotonation reactions.
- Various nucleophiles for substitution reactions.
- Oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield different substituted benzyl triphenylphosphonium compounds .
Scientific Research Applications
(4-BroMobenzyl)triphenylphosphoniuM chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-BroMobenzyl)triphenylphosphoniuM chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the compound can donate its bromine atom to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobenzyl)triphenylphosphonium bromide: Similar in structure but with bromide instead of chloride.
(4-Bromobutyl)triphenylphosphonium bromide: Contains a butyl group instead of a benzyl group.
Uniqueness
(4-BroMobenzyl)triphenylphosphoniuM chloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its chloride ion also provides different reactivity compared to its bromide counterpart .
Properties
IUPAC Name |
(4-bromophenyl)methyl-triphenylphosphanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQNARIPFSYECU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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